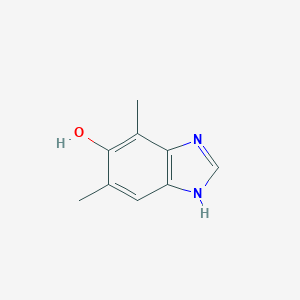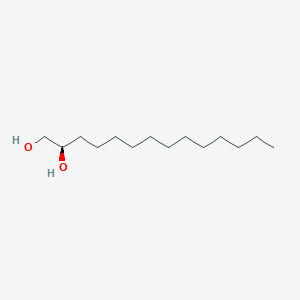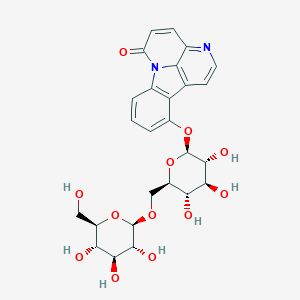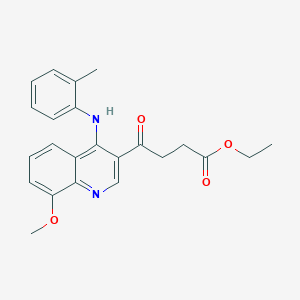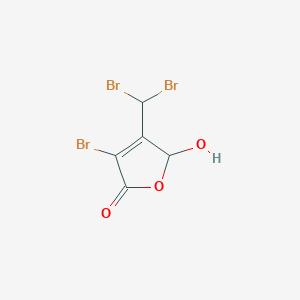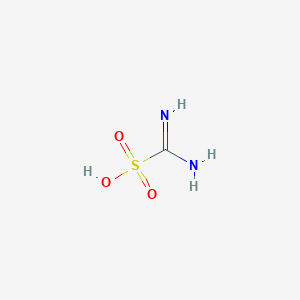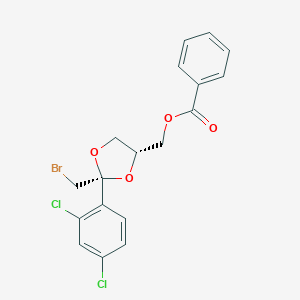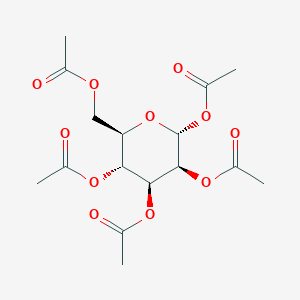
alpha-d-Mannose pentaacetate
Vue d'ensemble
Description
Alpha-d-Mannose pentaacetate is a monosaccharide used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion . It has also been used in a study to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C-H insertion .
Synthesis Analysis
The synthesis of alpha-d-Mannose pentaacetate involves the Cu (I)-catalyzed [2 + 2]-photocycloaddition . This process is key to the synthesis of alpha-d-Mannose pentaacetate.Molecular Structure Analysis
The molecular formula of alpha-d-Mannose pentaacetate is C16H22O11 . It is a white to off-white crystalline powder that is readily soluble in CHCl3 and insoluble in water .Chemical Reactions Analysis
Alpha-d-Mannose pentaacetate is used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion . It has also been used in a study to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C-H insertion .Physical And Chemical Properties Analysis
Alpha-d-Mannose pentaacetate has a molecular weight of 390.34 g/mol . It has a LogP of 0.6, indicating its lipophilicity . It is a white to off-white crystalline powder that is readily soluble in CHCl3 and insoluble in water .Applications De Recherche Scientifique
Glycosylation Studies
Alpha-d-Mannose pentaacetate is used in glycosylation studies . Glycosylation is a critical function in biology and involves the attachment of a carbohydrate to a protein, lipid, or another organic molecule. This compound provides a way to study these processes in more detail.
Synthetic Inhibitors of Selectin-Mediated Cell Adhesion
This compound has been used in the development of novel synthetic inhibitors of selectin-mediated cell adhesion . Selectins are a family of cell adhesion molecules that play a crucial role in inflammation and cancer metastasis. By studying how alpha-d-Mannose pentaacetate interacts with these molecules, researchers can develop new therapeutic strategies.
Stereospecific Entry to Spiroketal Glycosides
Alpha-d-Mannose pentaacetate has been used to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C−H insertion . Spiroketals are a type of organic compound that are often found in natural products. This research could lead to new methods for synthesizing these compounds.
Organic Synthesis
Given its structure and reactivity, alpha-d-Mannose pentaacetate can be used in various organic synthesis processes . Its acetyl groups make it a good candidate for reactions involving nucleophilic substitution, and its cyclic structure can be leveraged in the synthesis of complex organic molecules.
Biological Source Studies
Alpha-d-Mannose pentaacetate is derived from plant sources, specifically the ivory nut palm . This makes it a valuable compound for studying plant biochemistry and the pathways involved in the synthesis of complex carbohydrates in plants.
Solubility Studies
The compound is soluble in chloroform , which makes it useful in studies investigating the solubility of carbohydrates and their derivatives in non-polar solvents.
Mécanisme D'action
Mode of Action
The mode of action of Alpha-d-Mannose pentaacetate is primarily through glycosylation . Glycosylation is a process where a carbohydrate is attached to a target molecule, which can alter the function or properties of that molecule. This compound has been used in studies to assess novel synthetic inhibitors of selectin-mediated cell adhesion . It has also been used to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C−H insertion .
Biochemical Pathways
Alpha-d-Mannose pentaacetate is involved in several biochemical pathways. According to KEGG COMPOUND, it is involved in fructose and mannose metabolism, galactose metabolism, amino sugar and nucleotide sugar metabolism, and biosynthesis of nucleotide sugars . These pathways play crucial roles in various biological processes, including energy production, cellular communication, and the synthesis of important biomolecules.
Result of Action
The molecular and cellular effects of Alpha-d-Mannose pentaacetate’s action are largely dependent on the specific biochemical pathways it influences. For instance, its role in glycosylation can impact cell adhesion, which is crucial for many biological processes, including immune response and inflammation .
Orientations Futures
Alpha-d-Mannose pentaacetate can be used to synthesize various compounds, including the mannose-conjugated (trans-R,R-cyclohexane-1,2-diamine)-2-flouromalonato-platinum (II) complex, which shows cytotoxicity to MCF-7 cell line, mannose-cationic conjugated polymers, photodynamic therapy agents such as amphiphilic glycosylated lipid porphyrin, photoluminescent functionalized silicon nanocrystals bearing D-mannose for cancer cells imaging, polymeric drug delivery systems that containing mannose-based, the anti-inflammatory, analgesic activity of tocopherol, morphine and targeting of bleomycin are both increased when they contain mannopyranoyl- or conjugate carbamoylmannose moiety .
Propriétés
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-OWYFMNJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313184 | |
| Record name | α-D-Mannose pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4163-65-9 | |
| Record name | α-D-Mannose pentaacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-D-Mannose pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-Mannopyranose, 1,2,3,4,6-pentaacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does α-D-Mannose pentaacetate exhibit any biological activity?
A1: Yes, research suggests that α-D-Mannose pentaacetate can enhance the cytotoxic activity of natural killer (NK) and lymphokine-activated killer (LAK) cells against human cytomegalovirus (HCMV)-infected cells. [] This enhancement was observed in the presence of 500 ng/ml of α-D-Mannose pentaacetate. [] The mechanism involves interaction with a receptor expressed on both effector and target cells. []
Q2: Is the cytotoxic activity of α-D-Mannose pentaacetate specific?
A2: Studies indicate a level of specificity in the interaction of α-D-Mannose pentaacetate with cells. Pre-incubation of CD56+ effector cells with 60% deacetylated D-mannose pentaacetate inhibited the enhancement of NK and LAK cytotoxicity against HCMV-infected cells. [] This suggests a specific receptor-mediated interaction is involved in its mechanism of action.
Q3: What is known about the taste of α-D-Mannose pentaacetate?
A3: Interestingly, while D-mannose itself has a sweet taste, its pentaacetate ester, including the α-anomer, exhibits a bitter taste. [] This difference in taste perception suggests a potential role of the ester groups in interacting with taste receptors.
Q4: Are there any studies comparing the reactivity of α-D-Mannose pentaacetate to other sugar acetates?
A4: Research has compared the reactivity of α-D-Mannose pentaacetate to its D-glucose counterparts. In a study using stannic trichloride acetate in chloroform, α-D-Mannose pentaacetate showed a rate of acetate exchange seven times faster than the β-anomer but eight times slower than 1,2-trans-β-D-glucose pentaacetate. [] This difference in reactivity highlights the influence of stereochemistry on the chemical behavior of these sugar acetates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



